molecular formula C13H16N6O B2612329 2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone CAS No. 1207054-46-3

2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2612329
CAS No.: 1207054-46-3
M. Wt: 272.312
InChI Key: BALWLYAGMSSTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-pyrazol-1-yl)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C13H16N6O and its molecular weight is 272.312. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Applications

  • A significant application involves the synthesis of novel compounds for pain management. The synthesis of a series of pyrazoles, specifically targeting σ1 receptor antagonists for treating pain, highlights the compound's utility in developing new pain management solutions (Díaz et al., 2020).

Heterocyclic Chemistry and Compound Development

  • Research has been conducted on synthesizing new 1,3,4‐Thiadiazoles, Thiazoles, Pyrazolo[1,5‐a]pyrimidines, Pyrazolo[5,1‐c]triazine, and Thieno[3,2‐d]pyrimidines, showcasing the chemical's role in developing various heterocyclic compounds with potential pharmacological activities (Abdelhamid et al., 2016).

Antiviral and Antitubercular Activities

  • The compound's derivatives have been explored for their antiviral and antitubercular activities. Studies show the synthesis of pyrazolo[1,5-a]pyrimidine and Pyrido[2′,3′:3,4]pyrazolo[1,5-c][1,2,4]triazine derivatives, with evaluations of their cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, indicating potential for antiviral drug development (Attaby et al., 2006).

Anticancer Research

  • Another area of application is in anticancer research, where novel pyrazolo[1,5-a]pyrimidines and related compounds have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, suggesting potential for anticancer therapy (Mallesha et al., 2012).

Properties

IUPAC Name

2-pyrazol-1-yl-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c20-12(11-19-6-2-5-16-19)17-7-9-18(10-8-17)13-14-3-1-4-15-13/h1-6H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALWLYAGMSSTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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